1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
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Overview
Description
1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic conditions.
Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where benzyl chloride reacts with sodium sulfite in the presence of a base.
Coupling with Piperazine: The final step involves coupling the tetrazole and benzylsulfonyl intermediates with piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(benzylsulfonyl)-4-(methylpiperazine): Lacks the tetrazole ring, making it less versatile in biological applications.
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine: Lacks the benzylsulfonyl group, reducing its potential for chemical modifications.
Uniqueness
1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is unique due to the presence of both the benzylsulfonyl and tetrazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzylsulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c20-17-7-4-8-18(13-17)26-19(21-22-23-26)14-24-9-11-25(12-10-24)29(27,28)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQUTPALQJZBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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